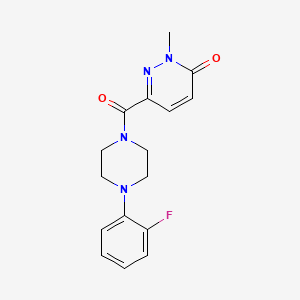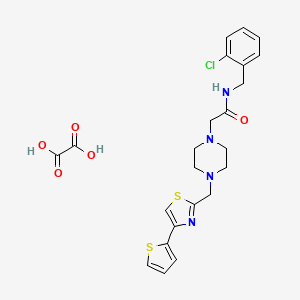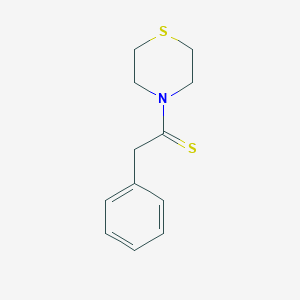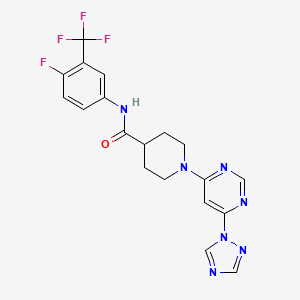
m-PEG12-Thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M-PEG12-Thiol is a PEG linker containing a thiol group. The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold, silver, etc. The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
M-PEG12-Thiol is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . Polyethylene glycol (PEG) is a biologically inert, non-immunogenic chemical that confers greater water solubility to proteins, labeling tags, and crosslinkers with which it is incorporated as a constituent chemical group .Physical And Chemical Properties Analysis
M-PEG12-Thiol has a molecular weight of 576.74 and its formula is C25H52O12S . It appears as a liquid that is colorless to light yellow . It is soluble in DMSO at a concentration of 100 mg/mL .Wissenschaftliche Forschungsanwendungen
Pegylation of Proteins
m-PEG12-Thiol is used in the process of Pegylation, which involves the covalent attachment of polyethylene glycol (PEG) to proteins . This process increases the water solubility of proteins, reduces their immunogenicity, and enhances their stability and circulating half-life .
Surface Modification
m-PEG12-Thiol is used to modify surfaces such as quantum dots, monolayers, and magnetic particles . The hydrophilic nature of PEG makes it an excellent choice for surface modification, as it can prevent protein adsorption and cell adhesion .
Drug Delivery
The non-toxic and non-immunogenic properties of m-PEG12-Thiol make it suitable for use in drug delivery systems . By attaching PEG to drug molecules, their solubility can be increased, potentially improving the drug’s efficacy and reducing side effects .
Bioconjugation
m-PEG12-Thiol can be used for bioconjugation, a process that involves attaching two biomolecules together . The flexibility of PEG allows for bioconjugation without causing steric hindrance .
Protein Solubility Enhancement
m-PEG12-Thiol can be used to enhance the solubility of proteins . By attaching PEG to proteins, their solubility in aqueous solutions can be increased, which is particularly useful in protein research and pharmaceutical applications .
Non-Immunogenic Tagging
m-PEG12-Thiol can be used to tag proteins, labeling tags, and crosslinkers without interfering with cellular functions or target immunogenicities . This makes it a valuable tool in biological research, particularly in studies involving protein-protein interactions .
Wirkmechanismus
Target of Action
m-PEG12-Thiol, also known as mPEG12-SH, is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and specific target proteins . These targets play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
m-PEG12-Thiol operates by connecting two different ligands; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of m-PEG12-Thiol is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins. The compound’s interaction with this pathway leads to the selective degradation of target proteins .
Pharmacokinetics
This property can enhance the solubility of the compound, potentially improving its bioavailability .
Result of Action
The primary result of m-PEG12-Thiol’s action is the selective degradation of target proteins within cells . This can lead to various molecular and cellular effects depending on the specific proteins targeted.
Action Environment
The action of m-PEG12-Thiol can be influenced by various environmental factors. For instance, the compound’s hydrophilic nature can affect its solubility and stability in different environments . Additionally, the compound’s ability to form a C-S covalent bond with maleimide, OPSS, vinylsulfone, and S-Metal bond on the surfaces of transition metals, such as gold and silver, suggests that its action can be influenced by the presence of these elements .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52O12S/c1-26-2-3-27-4-5-28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23-37-24-25-38/h38H,2-25H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDXXEVQFMVAIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52O12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG12-Thiol | |
CAS RN |
134874-49-0 |
Source


|
| Record name | m-PEG12-Thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)


![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2839446.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(o-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2839447.png)
![3-(4-Chlorophenyl)-5-(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2839448.png)




![4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2839457.png)

